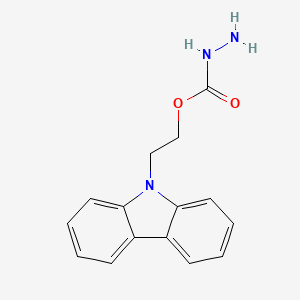
2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate is a compound that features a carbazole moiety linked to an ethyl hydrazinecarboxylate group. Carbazole derivatives are known for their applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate typically involves the reaction of 9H-carbazole with ethyl hydrazinecarboxylate under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process would include steps such as purification and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinecarboxylate group.
Substitution: The carbazole moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the carbazole ring.
Aplicaciones Científicas De Investigación
2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of materials for organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of 2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various receptors and enzymes, influencing biological processes. The hydrazinecarboxylate group may also play a role in the compound’s activity by modifying its chemical properties and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Known for its use in organic electronics and as a conducting polymer.
9H-Carbazole-9-ethanol: Utilized in the synthesis of other carbazole derivatives.
(2-(9H-Carbazol-9-yl)ethyl)phosphonic acid: Used in the fabrication of electronic devices.
Uniqueness
2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate is unique due to its combination of the carbazole moiety and the hydrazinecarboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
819053-27-5 |
|---|---|
Fórmula molecular |
C15H15N3O2 |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
2-carbazol-9-ylethyl N-aminocarbamate |
InChI |
InChI=1S/C15H15N3O2/c16-17-15(19)20-10-9-18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1-8H,9-10,16H2,(H,17,19) |
Clave InChI |
XRFLKUPCYYMFLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















